6-Methyl-8-beta-(isoxazol-3-yl)ergoline
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Overview
Description
6-Methyl-8-beta-(isoxazol-3-yl)ergoline is a compound that belongs to the ergoline family, which is known for its diverse biological activities. The isoxazole ring in its structure is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline typically involves the construction of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(isoxazol-3-yl)ergoline can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .
Scientific Research Applications
6-Methyl-8-beta-(isoxazol-3-yl)ergoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-8-beta-(isoxazol-3-yl)ergoline include other ergoline derivatives and isoxazole-containing compounds. Some examples are:
Lysergic acid diethylamide (LSD): An ergoline derivative known for its psychoactive properties.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents, such as 3,5-disubstituted isoxazoles.
Uniqueness
What sets this compound apart is its unique combination of the ergoline scaffold with the isoxazole ring. This structural feature imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
116979-31-8 |
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Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole |
InChI |
InChI=1S/C18H19N3O/c1-21-10-12(15-5-6-22-20-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)21/h2-6,9,12,14,17,19H,7-8,10H2,1H3/t12-,14?,17-/m1/s1 |
InChI Key |
QUGQNUBWNFKOCK-ZYFOBHMOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NOC=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NOC=C5 |
Origin of Product |
United States |
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